molecular formula C13H16N2O3 B2425452 Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate CAS No. 1600512-56-8

Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate

Cat. No.: B2425452
CAS No.: 1600512-56-8
M. Wt: 248.282
InChI Key: UVLJRZKCUFGQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a cyclopropylmethoxy group and a cyclopropylmethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent quality.

Chemical Reactions Analysis

Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazine ring to a dihydropyrazine derivative.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl groups may enhance the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:

The presence of both cyclopropyl and methoxy groups in this compound makes it unique, providing a balance of hydrophobicity and electronic effects that can be advantageous in various applications.

Properties

IUPAC Name

cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(18-8-10-3-4-10)11-5-15-12(6-14-11)17-7-9-1-2-9/h5-6,9-10H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLJRZKCUFGQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=C(N=C2)C(=O)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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